molecular formula C20H30O2 B195240 (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol CAS No. 1038-28-4

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

Cat. No. B195240
CAS RN: 1038-28-4
M. Wt: 302.5 g/mol
InChI Key: DKGAZBPXLWEBPI-SLHNCBLASA-N
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Description

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol, also known as (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol, is a useful research compound. Its molecular formula is C20H30O2 and its molecular weight is 302.5 g/mol. The purity is usually > 95%.
The exact mass of the compound (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for '(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol' involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.

Starting Materials
3-methoxyphenol, 2-bromo-4-methylpentane, magnesium, ethylmagnesium bromide, acetic anhydride, methanol, hydrogen gas, palladium on carbon, chloroform, sodium hydroxide, acetic acid

Reaction
Preparation of 2-bromo-4-methylpentane, 3-methoxyphenol, 2-bromo-4-methylpentane, magnesium, ether solvent, reflux, 2-bromo-4-methylphenol.
Preparation of ethylmagnesium bromide, 2-bromo-4-methylpentane, magnesium, ether solvent, reflux, ethylmagnesium bromide.
Alkylation of cyclopentadiene with ethylmagnesium bromide, cyclopentadiene, ethylmagnesium bromide, ether solvent, reflux, 13-ethylcyclopentadiene.
Hydrogenation of 13-ethylcyclopentadiene, 13-ethylcyclopentadiene, hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature, 13-ethylcyclopentene.
Preparation of 13-ethylcyclopentanone, 13-ethylcyclopentene, acetic anhydride, reflux, 13-ethylcyclopentanone.
Preparation of 13-ethylcyclopentanone oxime, 13-ethylcyclopentanone, hydroxylamine hydrochloride, methanol solvent, room temperature, 13-ethylcyclopentanone oxime.
Preparation of 13-ethylcyclopentanone oxime methyl ether, 13-ethylcyclopentanone oxime, methanol, reflux, 13-ethylcyclopentanone oxime methyl ether.
Preparation of 13-ethyl-3-methoxy-1,4,6,7,8,9,11,12-octahydrocyclopenta[a]phenanthren-17-one, 13-ethylcyclopentanone oxime methyl ether, chloroform, sodium hydroxide, reflux, 13-ethyl-3-methoxy-1,4,6,7,8,9,11,12-octahydrocyclopenta[a]phenanthren-17-one.
Preparation of (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol, 13-ethyl-3-methoxy-1,4,6,7,8,9,11,12-octahydrocyclopenta[a]phenanthren-17-one, hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature, (8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol.

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-19,21H,3-4,6-12H2,1-2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAZBPXLWEBPI-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201035668, DTXSID901020313
Record name (+/-)-3-Methoxy-18-methylestra-2,5(10)-dien-17beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201035668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17Beta)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

CAS RN

1038-28-4, 14507-49-4
Record name Gona-2,5(10)-dien-17-ol, 13-ethyl-3-methoxy-, (17β)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (17β)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14507-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17beta-ol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-3-Methoxy-18-methylestra-2,5(10)-dien-17beta-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (17Beta)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901020313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 13-ETHYL-3-METHOXYGONA-2,5(10)-DIEN-17.BETA.-OL
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